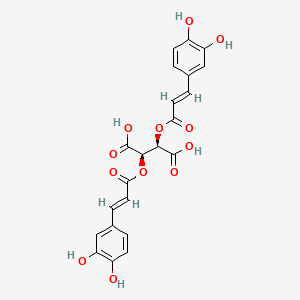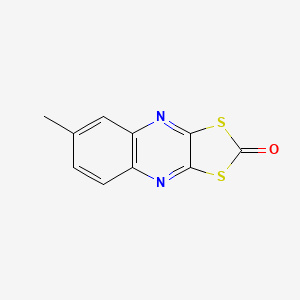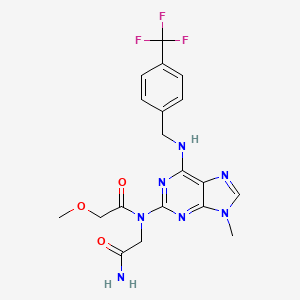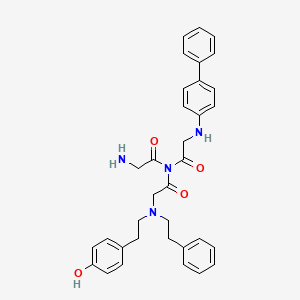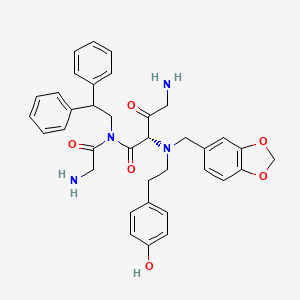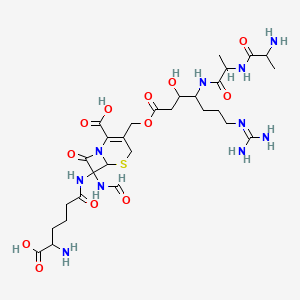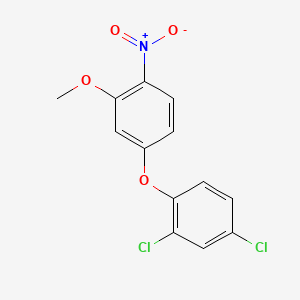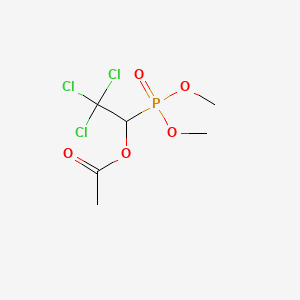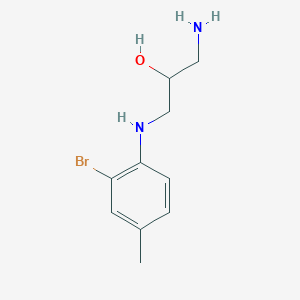
1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol
Vue d'ensemble
Description
“1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol” is a complex organic compound. It is an amino alcohol, which is a type of organic compound that contains both an amino (-NH2) and a hydroxyl (-OH) functional group. In this case, the molecule also contains a bromine atom and a methyl group attached to an aromatic ring .
Applications De Recherche Scientifique
Synthesis and Characterization in Antimicrobial Studies
1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol has been utilized in the synthesis of substituted phenyl azetidines, which exhibit potential as antimicrobial agents. These compounds have been characterized using various analytical techniques and assessed for their antimicrobial activity (Doraswamy & Ramana, 2013).
Application in Cardioselective Beta-Adrenoceptor Blocking Agents
This compound has been synthesized along with a series of similar compounds for evaluating their affinity to beta 1- and beta-2-adrenoceptors. These studies have contributed to confirming the substantial cardioselectivity of certain compounds, enhancing our understanding of beta-blockers (Rzeszotarski et al., 1979).
Corrosion Inhibition Research
Research has been conducted on tertiary amines derived from this class of compounds, exploring their role as inhibitors for carbon steel corrosion. These compounds have demonstrated effectiveness in retarding the anodic dissolution of iron, offering insights into corrosion protection strategies (Gao et al., 2007).
Fluorescent Sensor Development and Logic Gate Applications
The derivative compounds of 1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol have been used in the design of fluorescent sensors for metal ion detection, such as aluminum. These sensors have applications in bacterial cell imaging and logic gate systems, demonstrating the versatility of this compound in analytical chemistry (Yadav & Singh, 2018).
Mannich Reaction Studies
In organic chemistry, this compound has been involved in Mannich reactions, particularly in the synthesis of amino alcohols. These reactions are fundamental in the synthesis of various organic compounds, highlighting the compound's role in synthetic organic chemistry (Schmidt et al., 2000).
Research in Copper(II) Complex Formation
The compound's derivatives have been synthesized and studied for their role in the formation of Cu(II) complexes. These studies contribute to the understanding of chelate ring sequences around metal ions and their implications in coordination chemistry (Keypour et al., 2015).
Propriétés
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



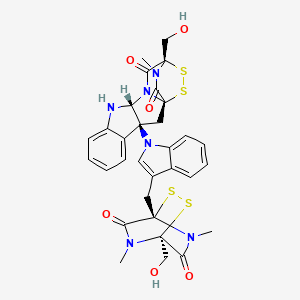
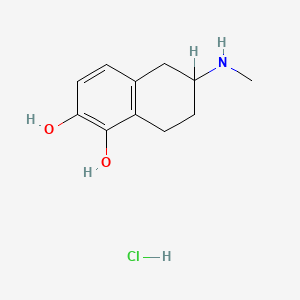
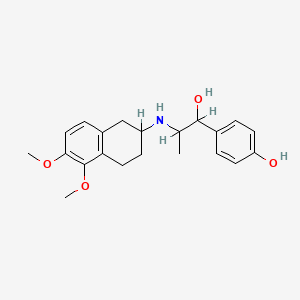
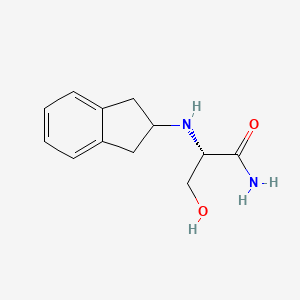
![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)
